molecular formula C21H36ClNO3Si B15195310 Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride CAS No. 20556-57-4

Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride

Cat. No.: B15195310
CAS No.: 20556-57-4
M. Wt: 414.1 g/mol
InChI Key: ATQXXAMBVLVEMH-UHFFFAOYSA-N
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Description

Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride is a complex organic compound with a unique structure. This compound is characterized by the presence of a cyclohexane ring, an acetic acid moiety, a hydroxy group, a trimethylsilyl-substituted phenyl group, and a dimethylaminoethyl ester. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride involves multiple steps. The process typically starts with the preparation of the cyclohexaneacetic acid derivative, followed by the introduction of the hydroxy group and the trimethylsilyl-substituted phenyl group. The final step involves esterification with 2-(dimethylamino)ethanol and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the ester group may produce an alcohol.

Scientific Research Applications

Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexaneacetic acid, 2-ethyl-1-hydroxy-alpha-oxo-
  • Cyclohexaneacetic acid, 4-phenyl-ethyl ester

Uniqueness

Cyclohexaneacetic acid, 1-hydroxy-alpha-(p-(trimethylsilyl)phenyl)-, 2-(dimethylamino)ethyl ester, hydrochloride is unique due to the presence of the trimethylsilyl-substituted phenyl group and the dimethylaminoethyl ester moiety. These structural features confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

20556-57-4

Molecular Formula

C21H36ClNO3Si

Molecular Weight

414.1 g/mol

IUPAC Name

2-(dimethylamino)ethyl 2-(1-hydroxycyclohexyl)-2-(4-trimethylsilylphenyl)acetate;hydrochloride

InChI

InChI=1S/C21H35NO3Si.ClH/c1-22(2)15-16-25-20(23)19(21(24)13-7-6-8-14-21)17-9-11-18(12-10-17)26(3,4)5;/h9-12,19,24H,6-8,13-16H2,1-5H3;1H

InChI Key

ATQXXAMBVLVEMH-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC(=O)C(C1=CC=C(C=C1)[Si](C)(C)C)C2(CCCCC2)O.Cl

Origin of Product

United States

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